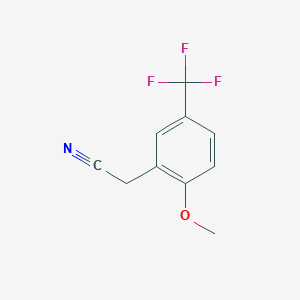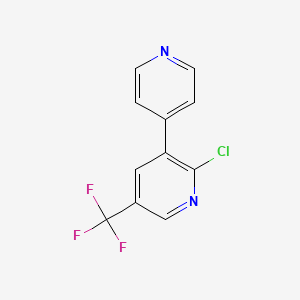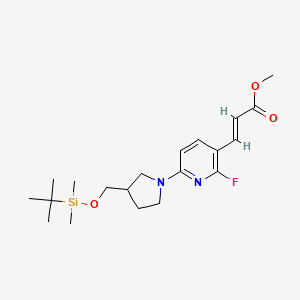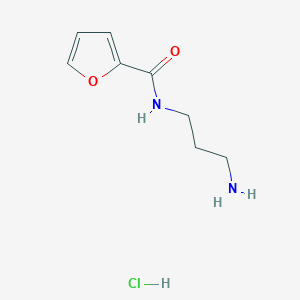
Furan-2-carboxylic acid (3-amino-propyl)-amidehydrochloride
Descripción general
Descripción
“Furan-2-carboxylic acid (3-amino-propyl)-amidehydrochloride” is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isNCCCNC(=O)c1ccco1 . This indicates that the compound contains a furan ring (c1ccco1) attached to a carboxylic acid amide group (NC(=O)) and a propylamine group (NCCC). Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.65 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Furan-2-carboxylic acid is a crucial intermediate in the synthesis of complex molecules, such as pilocarpine, a medication used to treat dry mouth and glaucoma. Through a series of chemical transformations, including esterification, hydrogenation, and enzymatic hydrolysis, researchers have developed methods to synthesize both enantiomers of pilocarpine, highlighting the versatility of furan derivatives in pharmaceutical synthesis (Schmidt et al., 2021).
Development of Bio-based Chemicals
Research into the controlled synthesis of furan carboxylic acids from bio-based precursors like 5-hydroxymethylfurfural (HMF) has significant implications for the pharmaceutical and polymer industries. Using a dual-enzyme cascade system, scientists have achieved high yields of furan carboxylic acids, demonstrating the potential of these compounds as biobased building blocks (Jia et al., 2019).
Catalysis and Organic Synthesis
The catalytic properties of furan-2-carboxylic acid derivatives are explored in the synthesis of amides and esters under microwave-assisted conditions, offering an efficient pathway for generating furfural derivatives with significant potential in organic synthesis and material science (Janczewski et al., 2021).
Biocatalysis for Furan Derivatives
Biocatalytic processes have been developed for the efficient production of furan carboxylic acids, demonstrating the high substrate tolerance and productivity of engineered whole-cell biocatalysts. These advancements underscore the potential of biocatalysis in enhancing the sustainability and efficiency of chemical production processes (Zhang et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-aminopropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRGEOMCBADCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



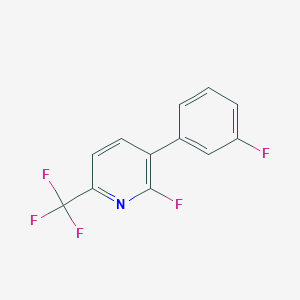
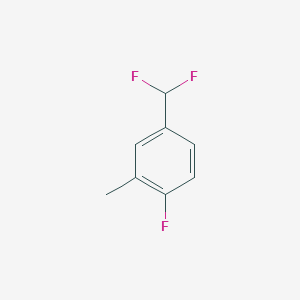
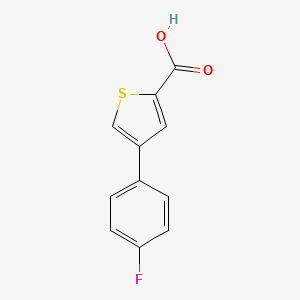
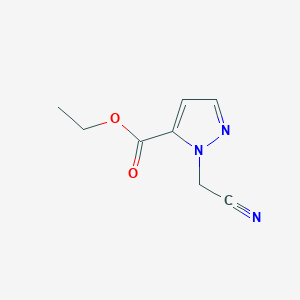
![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)
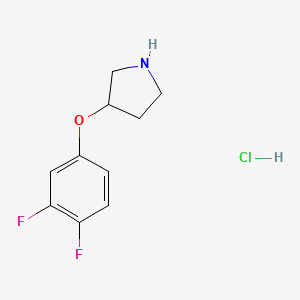
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)



